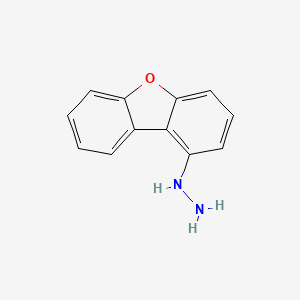

Hydrazine, 2-dibenzofuranyl-

Description

Contextualization within Hydrazine (B178648) and Dibenzofuran (B1670420) Chemical Space

Hydrazine, 2-dibenzofuranyl- is structurally defined by a hydrazine group (-NHNH2) attached to the second position of a dibenzofuran scaffold. Aryl hydrazines, which are derivatives of hydrazine with an aromatic substituent, are a cornerstone in synthetic organic chemistry. researchgate.netbiointerfaceresearch.com They are recognized for their role as versatile building blocks in the synthesis of a multitude of biologically active heterocyclic compounds. researchgate.net

The dibenzofuran scaffold is a tricyclic aromatic ether with a furan (B31954) ring fused to two benzene (B151609) rings. nih.gov This rigid, planar structure is a key feature in many naturally occurring and synthetic compounds that exhibit a wide range of biological activities. Current time information in Bangalore, IN.nih.gov The combination of the reactive hydrazine moiety with the biologically significant dibenzofuran core in Hydrazine, 2-dibenzofuranyl- creates a molecule with a high potential for novel chemical transformations and biological applications.

Foundational Research Trajectories of Related Aryl Hydrazines and Dibenzofuran Scaffolds

The foundational research on aryl hydrazines has established them as critical reagents in a variety of name reactions and synthetic methodologies. For instance, the Fischer indole (B1671886) synthesis, a classic method for synthesizing indoles, famously utilizes aryl hydrazines and carbonyl compounds. Furthermore, aryl hydrazines serve as precursors for the generation of aryl radicals and are employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net

Research on the dibenzofuran scaffold has revealed its prevalence in natural products, many of which exhibit interesting biological properties. nih.gov Synthetic strategies to access dibenzofuran derivatives are numerous and continue to be an active area of research, driven by the desire to create novel compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The inherent properties of the dibenzofuran core, such as its thermal stability and electronic characteristics, also make it an attractive component in the design of functional organic materials. biointerfaceresearch.com

Overview of Advanced Research Domains Pertaining to Hydrazine, 2-dibenzofuranyl-

While direct advanced research on Hydrazine, 2-dibenzofuranyl- is limited, the known applications of its constituent parts suggest several potential areas of investigation.

Medicinal Chemistry: The fusion of a hydrazine group with a dibenzofuran scaffold points towards potential applications in drug discovery. Hydrazone derivatives, which can be readily formed from hydrazines, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.govbohrium.comresearchgate.net The dibenzofuran moiety itself is found in compounds with demonstrated anticancer and antibacterial activities. biointerfaceresearch.com Therefore, Hydrazine, 2-dibenzofuranyl- could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Organic Synthesis and Catalysis: The reactivity of the hydrazine group makes Hydrazine, 2-dibenzofuranyl- a candidate for the development of novel ligands for catalysis or as a synthon for constructing more complex heterocyclic systems. Recent research has highlighted the use of benzofuran (B130515) derivatives in electrocatalysis, specifically for hydrazine electrooxidation, suggesting a potential application space for dibenzofuran-based hydrazines in energy-related research.

Materials Science: The rigid and aromatic nature of the dibenzofuran scaffold is a desirable trait for the creation of organic electronic materials. The introduction of a hydrazine group could allow for further functionalization and the tuning of electronic properties, potentially leading to new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Structure

2D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

dibenzofuran-1-ylhydrazine |

InChI |

InChI=1S/C12H10N2O/c13-14-9-5-3-7-11-12(9)8-4-1-2-6-10(8)15-11/h1-7,14H,13H2 |

InChI Key |

OPBJAUPOFSCLBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)NN |

Origin of Product |

United States |

Synthetic Methodologies for Hydrazine, 2 Dibenzofuranyl and Analogs

Direct Synthetic Routes to Hydrazine (B178648), 2-dibenzofuranyl-

Direct synthesis of Hydrazine, 2-dibenzofuranyl- involves the formation of a carbon-nitrogen bond between the second position of the dibenzofuran (B1670420) ring and a hydrazine group. While specific literature for the direct, one-step synthesis of this exact molecule is not abundant, established organometallic cross-coupling reactions provide the most viable and powerful pathways.

Methods such as the Buchwald-Hartwig amination and the Ullmann condensation are cornerstone strategies for aryl-amine bond formation. wikipedia.orgwikipedia.org These reactions can be adapted for the direct coupling of a hydrazine partner with an appropriately activated dibenzofuran substrate, such as 2-bromodibenzofuran or dibenzofuran-2-yl triflate. The mechanism for the Buchwald-Hartwig reaction typically involves a palladium(0) catalyst that undergoes oxidative addition with the aryl halide, followed by coordination of the amine (hydrazine), deprotonation by a base, and finally reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.orglibretexts.org

The Ullmann condensation, a more classical copper-catalyzed reaction, traditionally requires harsh conditions with high temperatures. wikipedia.orgwikipedia.orgbyjus.com However, modern developments using ligands and soluble copper sources have made the Ullmann-type reaction more practical under milder conditions for coupling aryl halides with N-nucleophiles, including hydrazine derivatives. organic-chemistry.orgmdpi.com

A plausible direct synthesis could, therefore, involve reacting 2-bromodibenzofuran with hydrazine hydrate (B1144303) or a protected hydrazine (e.g., tert-butyl carbazate) in the presence of a palladium or copper catalyst system.

| Reaction Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Ref. |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ / Xantphos, RuPhos, BrettPhos | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | CuI, Cu₂O / Phenanthroline, Proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO, NMP | wikipedia.orgorganic-chemistry.org |

Synthesis of Dibenzofuran-Substituted Hydrazines and Hydrazones

Beyond the direct synthesis of the parent compound, a wider array of methods exists for preparing dibenzofuran-containing hydrazines and their immediate derivatives, hydrazones and hydrazides.

Coupling Reactions for Dibenzofuranyl-Hydrazine Moiety Formation

Cross-coupling reactions are highly effective for forging the C-N bond essential to the dibenzofuranyl-hydrazine structure. The Buchwald-Hartwig amination stands out as a versatile palladium-catalyzed method with broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net This reaction can couple various aryl halides and triflates with a wide range of amines, including hydrazine derivatives. organic-chemistry.org For instance, coupling 2-bromodibenzofuran with a protected hydrazine like N-Boc-hydrazine allows for the formation of the C-N bond, with the protecting group being subsequently removed to yield the free hydrazine. organic-chemistry.org

Similarly, copper-catalyzed Ullmann-type reactions provide an alternative route. Research has shown that CuI can effectively catalyze the coupling of aryl iodides with N-acyl-N'-substituted hydrazines. organic-chemistry.org These reactions can be extended to dibenzofuran systems, offering a regioselective method to form complex hydrazine derivatives.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Ref. |

| 2-Bromodibenzofuran | N-Boc-hydrazine | Pd₂(dba)₃ / BINAP | Protected dibenzofuranyl hydrazine | wikipedia.org |

| 2-Iododibenzofuran | N-Acyl Hydrazine | CuI / 4-hydroxy-L-proline | N-Acyl-N'-dibenzofuranyl hydrazine | organic-chemistry.org |

| 2-Chlorodibenzofuran | Hydrazide | Ni(II)-bipyridine complex (photochemical) | Arylhydrazine | organic-chemistry.org |

Multi-Component Reactions Incorporating Dibenzofuran and Hydrazine Fragments

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing parts of all starting materials, offer a highly efficient approach to molecular complexity. nih.gov While specific MCRs for the synthesis of Hydrazine, 2-dibenzofuranyl- are not explicitly documented, one can design such a reaction based on established MCRs.

For example, a variant of the Ugi or Passerini reaction could potentially incorporate a dibenzofuran component. A hypothetical Ugi four-component reaction could involve dibenzofuran-2-carbaldehyde, a hydrazine derivative (acting as the amine component), an isocyanide, and a carboxylic acid to rapidly assemble a complex molecule containing the dibenzofuran-hydrazine framework. nih.govyoutube.com Similarly, reactions involving the condensation of ketones with hydrazine hydrate can be part of a pseudo-five-component reaction to form complex heterocyclic systems. nih.gov

Hydrazinolysis of Esters for Dibenzofuran-Containing Hydrazides

The synthesis of hydrazides from esters is a fundamental and reliable transformation known as hydrazinolysis. researchgate.net This reaction involves the nucleophilic acyl substitution of an ester's alkoxy group with hydrazine, typically hydrazine hydrate, to yield the corresponding acylhydrazide. researchgate.netgoogle.com

This method is directly applicable to the synthesis of dibenzofuran-2-carbohydrazide. By refluxing an ester, such as methyl dibenzofuran-2-carboxylate, with hydrazine hydrate in a suitable solvent like ethanol, the desired hydrazide can be obtained in high yield. nih.gov This hydrazide is a stable and versatile intermediate that can be used in further synthetic elaborations.

| Starting Ester | Reagent | Solvent | Product | Ref. |

| Methyl dibenzofuran-2-carboxylate | Hydrazine hydrate | Ethanol | Dibenzofuran-2-carbohydrazide | researchgate.netgoogle.com |

| Ethyl 3-(N-morpholinyl)propanoate | Hydrazine hydrate | Ethanol | 3-(N-morpholinyl)propanehydrazide | nih.gov |

Generation of Hydrazones from Dibenzofuranyl Aldehydes/Ketones with Hydrazine

Hydrazones are readily synthesized through the condensation reaction of a carbonyl compound (aldehyde or ketone) with a hydrazine derivative. organic-chemistry.orgnih.gov This reaction is typically performed in an alcoholic solvent, often with acid catalysis, and proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. mdpi.comnih.govmdpi.com

To prepare a dibenzofuran-based hydrazone, dibenzofuran-2-carbaldehyde or a corresponding ketone can be reacted with hydrazine hydrate, phenylhydrazine, or other substituted hydrazines. mdpi.com This reaction provides a modular approach to a wide variety of dibenzofuran-hydrazone derivatives, which are valuable in their own right or as precursors for other heterocyclic systems. nih.gov

| Dibenzofuran Carbonyl | Hydrazine Reagent | Product | Ref. |

| Dibenzofuran-2-carbaldehyde | Hydrazine hydrate | Dibenzofuran-2-carbaldehyde hydrazone | nih.gov |

| Dibenzofuran-2-carbaldehyde | Phenylhydrazine | Dibenzofuran-2-carbaldehyde phenylhydrazone | mdpi.com |

| Dibenzofuran-2-carbaldehyde | 2,4-Dinitrophenylhydrazine | Dibenzofuran-2-carbaldehyde 2,4-dinitrophenylhydrazone | nih.gov |

Regioselective Synthesis of 2-Dibenzofuranyl Derivatives

The successful synthesis of Hydrazine, 2-dibenzofuranyl- and its analogs is critically dependent on the availability of regiochemically pure 2-substituted dibenzofuran precursors. The dibenzofuran ring system has distinct reactivity at its different positions, which can be exploited for selective functionalization.

More advanced methods rely on transition-metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers can produce the dibenzofuran core. organic-chemistry.org The synthesis of highly substituted benzofurans, and by extension dibenzofurans, can be achieved through multi-step sequences involving Sonogashira coupling, iodocyclization, and subsequent Suzuki-Miyaura coupling, allowing for precise placement of substituents. nih.gov Such strategies are crucial for preparing the specifically functionalized dibenzofuran starting materials required for the coupling and condensation reactions described previously. nih.govresearchgate.netrsc.org

Synthesis of Precursors and Intermediates for Hydrazine, 2-dibenzofurananyl-

The synthesis of Hydrazine, 2-dibenzofuranyl- necessitates the preparation of key precursors and intermediates derived from the dibenzofuran scaffold. The primary synthetic routes involve the introduction of a functional group at the 2-position of the dibenzofuran ring, which can subsequently be converted to a hydrazine moiety. The most common precursors include halogenated, nitrated, and aminated dibenzofuran derivatives.

Synthesis of Halogenated Dibenzofuran Precursors

Halogenated dibenzofurans, particularly 2-bromodibenzofuran, serve as versatile intermediates for the synthesis of various derivatives through cross-coupling reactions.

One common method for the synthesis of 2-bromodibenzofuran involves the bromination of dibenzofuran using N-bromosuccinimide (NBS) in the presence of a catalyst. For instance, the reaction of dibenzofuran with NBS and zirconium(IV) chloride in N,N-dimethylformamide (DMF) at 70°C under an inert atmosphere for 18 hours yields 2-bromodibenzofuran in 83% yield. chemicalbook.com

Another approach is the direct bromination of dibenzofuran using bromine in glacial acetic acid. Heating a suspension of dibenzofuran and bromine in acetic acid at 120°C for 6 hours under a nitrogen atmosphere can produce 2,8-dibromodibenzofuran. chemicalbook.com

| Product | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromodibenzofuran | Dibenzofuran | N-Bromosuccinimide, Zirconium(IV) chloride | N,N-dimethylformamide, 70°C, 18 h | 83% | chemicalbook.com |

| 2,8-Dibromodibenzofuran | Dibenzofuran | Bromine | Glacial acetic acid, 120°C, 6 h | 75% | chemicalbook.com |

Synthesis of Nitrated Dibenzofuran Precursors

Nitrated dibenzofurans are crucial intermediates, as the nitro group can be readily reduced to an amino group, which can then be further functionalized to form a hydrazine. The synthesis of 2-nitrodibenzofuran (B152082) is a key step in this pathway.

The nitration of dibenzofuran-2-ol at the 3-position using a mixture of nitric acid and sulfuric acid, followed by catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, can produce 3-aminodibenzo[b,d]furan-2-ol (B11995534) with moderate yields of 45-60%. While this example illustrates functionalization adjacent to the 2-position, direct nitration of dibenzofuran can also be achieved.

The synthesis of 2-nitrobenzofurans, which are structurally related, can be accomplished through various methods, including the direct nitration of substituted benzofurans. researchgate.net

| Product | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitro-dibenzofuran-2-ol | Dibenzofuran-2-ol | HNO₃/H₂SO₄ | 0°C to room temperature, 2-4 h | Not specified |

Synthesis of Aminated Dibenzofuran Precursors

2-Aminodibenzofuran is a direct precursor that can be diazotized and reduced to form the target hydrazine. It is often synthesized by the reduction of 2-nitrodibenzofuran.

A common method for the synthesis of amino-substituted dibenzofurans involves the reduction of a nitro intermediate. For example, 1-nitrodibenzo[b,d]furan intermediates can be reduced with tin(II) chloride in hydrochloric acid. Subsequent ammoniation or alkylation can then introduce the amino group.

For the related 2-aminobenzofurans, a variety of synthetic methods have been developed. One such method is a scandium triflate-mediated [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides. nih.govresearchgate.net Another approach involves a base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes. rsc.org

| Product | Starting Material | Reagents/Method | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Amino-substituted dibenzofurans | Nitro-substituted dibenzofurans | Reduction (e.g., SnCl₂/HCl) | Not specified | Not specified | |

| 3-Aminodibenzo[b,d]furan-2-ol | 3-Nitrodibenzofuran-2-ol | H₂/Pd-C | 1 atm H₂, ethanol, 6-8 h | 45-60% (two steps) | |

| 2-Aminobenzofurans | o-Hydroxybenzhydryl alcohol and isocyanides | Sc(OTf)₃-mediated [4+1] cycloaddition | Mild conditions | Up to 93% | nih.gov |

Advanced Spectroscopic and Structural Characterization of Hydrazine, 2 Dibenzofuranyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of "Hydrazine, 2-dibenzofuranyl-". Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the dibenzofuran (B1670420) moiety and the hydrazine (B178648) group. The aromatic protons on the dibenzofuran ring system would typically appear in the downfield region, approximately between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on the substitution pattern and the electronic environment of each proton. For instance, protons adjacent to the furan (B31954) oxygen would have different shifts compared to those on the other benzene (B151609) ring. The protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals due to quadrupole effects and chemical exchange. The NH proton could be expected in a range from δ 4.0 to 8.0 ppm, while the NH₂ protons might show a signal around δ 3.0-5.0 ppm, though their position can be highly dependent on solvent, concentration, and temperature. researchgate.net

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all unique carbon atoms. The aromatic carbons of the dibenzofuran skeleton would resonate in the typical range of δ 110-160 ppm. Carbons bonded directly to the oxygen atom would be the most deshielded. The carbon atom to which the hydrazine group is attached would also have a characteristic chemical shift. For a related hydrazinylidene-benzofuran-one derivative, aromatic and furanic carbons have been observed in the range of δ 106-160 ppm. nih.gov

Expected ¹H NMR Data for Hydrazine, 2-dibenzofuranyl-

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Dibenzofuran) | 7.0 - 8.5 | m (multiplet) |

| -NH- (Hydrazine) | 4.0 - 8.0 | br s (broad singlet) |

Expected ¹³C NMR Data for Hydrazine, 2-dibenzofuranyl-

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H (Dibenzofuran) | 110 - 130 |

| Aromatic C-O (Dibenzofuran) | 150 - 160 |

| Aromatic C-N (Dibenzofuran) | 140 - 150 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and assessing the purity of "Hydrazine, 2-dibenzofuranyl-". Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. For "Hydrazine, 2-dibenzofuranyl-" (C₁₂H₁₀N₂O), the expected monoisotopic mass is approximately 198.0793 g/mol . High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula.

Electron Ionization (EI) mass spectrometry would lead to more extensive fragmentation, providing valuable structural information. The fragmentation pattern would likely involve the cleavage of the C-N bond and the N-N bond of the hydrazine moiety, as well as characteristic fragmentation of the dibenzofuran ring system. The loss of the hydrazine group (-N₂H₃) or ammonia (B1221849) (NH₃) are plausible fragmentation pathways. The fragmentation of the dibenzofuran core could lead to ions corresponding to the loss of CO, which is a common fragmentation pathway for furans. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "Hydrazine, 2-dibenzofuranyl-".

The IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group are expected in the region of 3200-3400 cm⁻¹. Typically, a primary amine (-NH₂) shows two bands in this region (asymmetric and symmetric stretching), while the secondary amine (-NH-) shows a single band. The N-H bending vibration would be observed around 1600-1650 cm⁻¹. The C-O-C stretching of the furan ring in dibenzofuran would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The N-N stretching vibration of the hydrazine group, which can be weak in the IR spectrum, might be more prominent in the Raman spectrum, expected around 1000-1100 cm⁻¹. nih.gov The combination of IR and Raman spectra gives a more complete picture of the vibrational modes of the molecule. mdpi.com

Expected Vibrational Frequencies for Hydrazine, 2-dibenzofuranyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Hydrazine) | 3200 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |

| N-H Bend | 1600 - 1650 | IR |

| C-O-C Stretch (Furan) | 1000 - 1300 | IR, Raman |

Electronic Absorption and Emission Spectroscopy for Optical Properties

UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of "Hydrazine, 2-dibenzofuranyl-". The dibenzofuran core is a known chromophore. The absorption spectrum is expected to show bands corresponding to π-π* transitions within the aromatic system. These transitions are typically observed in the ultraviolet region, with absorption maxima potentially in the 250-350 nm range.

The presence of the hydrazine group, an electron-donating group, attached to the dibenzofuran π-system could lead to intramolecular charge transfer (ICT) character in the electronic transitions. researchgate.net This might result in a red-shift of the absorption bands compared to unsubstituted dibenzofuran. The position of the absorption and emission maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules with significant ICT character. researchgate.net

If the molecule is fluorescent, an emission spectrum can be recorded upon excitation at an appropriate wavelength. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield would provide information on the efficiency of the emission process.

X-ray Diffraction (XRD) for Solid-State Structure Determination

The analysis would reveal the planarity of the dibenzofuran ring system. It would also determine the geometry around the hydrazine group and its orientation relative to the aromatic ring. A key aspect to investigate would be the presence of intermolecular and intramolecular hydrogen bonds. The hydrazine group, with its N-H protons (donors) and lone pairs on the nitrogen atoms (acceptors), is capable of forming strong hydrogen bonds. nih.gov These interactions play a crucial role in the crystal packing and can influence the physical properties of the solid. nih.govnih.gov For instance, in related hydrazone structures, N-H···O and N-H···N hydrogen bonds are commonly observed, leading to the formation of dimers or extended chains in the crystal lattice. nih.gov

Table of Compound Names

| Compound Name |

|---|

| Hydrazine, 2-dibenzofuranyl- |

| Dibenzofuran |

| Hydrazine |

Computational and Theoretical Investigations of Hydrazine, 2 Dibenzofuranyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. For Hydrazine (B178648), 2-dibenzofuranyl-, these calculations can elucidate its electronic nature, stable conformations, and spectroscopic characteristics.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its reactivity and physical properties. An analysis of Hydrazine, 2-dibenzofuranyl- would involve mapping the electron density distribution and identifying regions susceptible to electrophilic or nucleophilic attack. The dibenzofuran (B1670420) moiety, a key feature of the molecule, is an aromatic ring system. The hydrazine group attached to it can act as both a hydrogen bond donor and acceptor.

Molecular orbital theory helps in understanding the charge transfer within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related hydrazine derivatives, the HOMO is often localized on the hydrazine moiety, while the LUMO is distributed over the aromatic system. This suggests that the hydrazine part of the molecule is prone to oxidation.

Conformational Analysis and Energetics

The three-dimensional structure of Hydrazine, 2-dibenzofuranyl- is not rigid. The molecule can adopt various conformations due to the rotation around the C-N and N-N single bonds. Conformational analysis aims to identify the most stable conformers, which are the ones with the lowest energy. This is typically done by systematically rotating the flexible bonds and calculating the energy of each resulting structure.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR shifts)

Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a molecule is due to electronic transitions between different energy levels. Time-dependent density functional theory (TD-DFT) is a common method to predict the UV-Vis spectrum. For Hydrazine, 2-dibenzofuranyl-, the spectrum is expected to show absorptions characteristic of the dibenzofuran chromophore. In a study on a different hydrazine derivative, the UV-Vis spectrum was successfully predicted using computational methods. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atoms in a molecule. The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For Hydrazine, 2-dibenzofuranyl-, the predicted NMR spectrum would show distinct signals for the protons and carbons of the dibenzofuran rings and the hydrazine group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. iphy.ac.cn These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. An MD simulation of Hydrazine, 2-dibenzofuranyl- in an aqueous solution, for example, would show how water molecules arrange themselves around the solute and how the molecule's conformation changes over time. iphy.ac.cn Studies on similar compounds have used MD simulations to investigate the stability of protein-ligand complexes. researchgate.net

Docking Studies and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target, such as an enzyme or a receptor.

In the context of Hydrazine, 2-dibenzofuranyl-, docking studies could be performed to explore its potential binding to various enzymes. For instance, studies on 1,2-dibenzoylhydrazine have shown its potential to inhibit enzymes like the ecdysone (B1671078) receptor and urease. nih.govresearchgate.net Docking simulations of Hydrazine, 2-dibenzofuranyl- would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on their predicted binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For Hydrazine, 2-dibenzofuranyl-, SAR studies would involve comparing its predicted activity with that of other structurally related compounds. By systematically modifying the structure of Hydrazine, 2-dibenzofuranyl- (for example, by adding different substituent groups to the dibenzofuran ring) and predicting the activity of the resulting analogs, one can build a model that relates specific structural features to the desired biological effect. This information is invaluable for designing new compounds with improved potency and selectivity.

Table 1: Computational Data for Related Hydrazine Derivatives This table presents data from computational studies on compounds structurally related to Hydrazine, 2-dibenzofuranyl- to provide an illustrative understanding of the potential properties of the target compound. The data is not for Hydrazine, 2-dibenzofuranyl- itself.

| Compound | Computational Method | Key Finding | Reference |

| 1,2-Dibenzoylhydrazine | Docking | Potential inhibitor of ecdysone receptor and urease. | nih.govresearchgate.net |

| Hydrazide-hydrazone derivative | Molecular Dynamics | Stable protein-ligand complexes formed. | researchgate.net |

| 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides | Docking | Better binding affinity to urease than thiourea. | mdpi.com |

Reaction Mechanism Studies and Transition State Analysis

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the reaction mechanisms and transition state analyses for the compound "Hydrazine, 2-dibenzofuranyl-" were found. The existing research landscape of computational chemistry, while vast, does not appear to have focused on the specific reaction kinetics and transition states of this particular molecule.

While general principles of computational chemistry and reaction mechanism studies are well-established, applying them to "Hydrazine, 2-dibenzofuranyl-" would require dedicated research that has not yet been published. Such a study would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the potential energy surface of its reactions. This would allow for the identification of transition state structures, the calculation of activation energies, and the elucidation of reaction pathways.

Without specific studies on "Hydrazine, 2-dibenzofuranyl-", any discussion on its reaction mechanisms or the presentation of data tables with research findings would be speculative and not based on established scientific evidence.

Research Applications and Functionalization of Hydrazine, 2 Dibenzofuranyl

Applications in Materials Science

The dibenzofuran (B1670420) moiety, a core component of Hydrazine (B178648), 2-dibenzofuranyl-, is a planar, rigid, and electron-rich aromatic structure. These characteristics make it an excellent building block for materials with tailored electronic and photophysical properties.

Optoelectronic Materials and Organic Light-Emitting Devices (OLEDs)

The quest for high-performance Organic Light-Emitting Diodes (OLEDs) has driven research into novel organic materials with high π-electron density. trdizin.gov.tr Theoretical studies utilizing computational chemistry have been instrumental in predicting the suitability of various molecules for different layers within an OLED device. trdizin.gov.tr These studies analyze key parameters such as reorganization energies, ionization potentials, electron affinities, and charge transfer integrals to explain the OLED properties of investigated compounds. trdizin.gov.tr The aim is to design materials that enhance the efficiency and performance of OLEDs. trdizin.gov.tr

The dibenzofuran scaffold, due to its rich π-electron system, is a promising candidate for designing such high-performance OLED materials. While direct studies on Hydrazine, 2-dibenzofuranyl- for OLEDs are not extensively documented in the provided results, the general principles of utilizing π-rich aromatic structures are well-established. trdizin.gov.tr The introduction of a hydrazine group to the dibenzofuran core can further modulate the electronic properties, potentially leading to materials with desirable charge transport and emissive characteristics for OLED applications.

Development of Chemosensors and Fluorescent Probes

Hydrazine and its derivatives are significant targets for detection due to their widespread industrial use and potential toxicity. nih.gov This has spurred the development of fluorescent probes for their selective and sensitive detection. rsc.orgnih.gov These probes often work on a "turn-on" fluorescence mechanism, where the presence of hydrazine triggers a significant increase in fluorescence intensity. rsc.org

Dibenzofuran-based structures, when appropriately functionalized, can serve as the fluorophore in such chemosensors. The general strategy involves designing a molecule where the fluorescence is initially quenched. Upon reaction with hydrazine, a chemical transformation occurs that restores or enhances the fluorescence. For instance, a probe might react with hydrazine to form a hydrazone, leading to a distinct change in its electronic structure and a corresponding increase in fluorescence. nih.gov Probes have been developed that can detect hydrazine in both solution and the gas phase, and even within living cells. rsc.orgnih.gov The development of these sensors is crucial for environmental monitoring and biological imaging. nih.govnih.gov

| Probe Type | Detection Principle | Application |

| Fluorescent Probe | Turn-on fluorescence response upon reaction with hydrazine. rsc.org | Detection in aqueous solutions, gas state, and living cells (e.g., HeLa cells). rsc.org |

| Thiazepine-based Probe | Formation of a hydrazine-trapping adduct leading to fluorescence enhancement. nih.gov | Detection in water samples and living cells. nih.gov |

| Pyridomethene–BF2 complex | Ratiometric fluorescence change upon reaction with hydrazine. rsc.orgbohrium.com | Detection in aqueous solutions and as a solid-state sensor for hydrazine vapor. rsc.orgbohrium.com |

| Naphthaldehyde-based Probe | Hydrazone formation leading to intuitional fluorescence transformation. nih.gov | Real-time spray-based sensing, soil analysis, and two-photon tissue imaging. nih.gov |

Polymer Science Applications

Hydrazine and its derivatives are utilized in polymer science, primarily as foaming agents for producing polymer foams. nih.gov They also serve as precursors for polymerization catalysts. nih.gov While direct applications of Hydrazine, 2-dibenzofuranyl- in polymer science are not explicitly detailed, the bifunctional nature of the molecule—containing both a reactive hydrazine group and a rigid dibenzofuran core—suggests potential as a monomer or a cross-linking agent. The dibenzofuran unit could impart thermal stability and specific optical properties to a polymer chain, while the hydrazine moiety could be used for polymerization reactions or for post-polymerization modification.

Catalysis and Coordination Chemistry

The hydrazine group is a versatile ligand in coordination chemistry, capable of binding to transition metals in various modes. This has led to the exploration of hydrazine derivatives in catalysis.

Hydrazine, 2-dibenzofuranyl- as a Ligand in Transition Metal Complexes

Hydrazine and its substituted derivatives readily form complexes with a wide range of transition metals. scispace.comresearchgate.net The coordination can occur through one or both nitrogen atoms, and the hydrazine can act as a bridging ligand between two metal centers. kombyonyx.com The specific coordination mode is influenced by the steric and electronic properties of the substituents on the hydrazine and the nature of the metal ion. kombyonyx.com

The presence of the bulky and electronically distinct dibenzofuranyl group in Hydrazine, 2-dibenzofuranyl- would significantly influence its coordination behavior. This could lead to the formation of complexes with unique geometries and electronic structures. For example, a dibenzoazepine-hydrazine has been shown to be a versatile building block for synthesizing N-alkene hybrid ligands for both main group and transition metal complexes. rsc.org The study of such complexes is crucial for understanding fundamental aspects of coordination chemistry and for designing new catalysts. scispace.com

Mechanistic Studies of Catalytic Reactions Involving Dibenzofuran-Hydrazine Species

The reactivity of coordinated hydrazine ligands is a subject of intense study, particularly in the context of nitrogen fixation and other catalytic transformations. researchgate.netresearchgate.net Metal complexes containing hydrazine or hydrazido ligands can be involved in reactions such as the reduction of hydrazine to ammonia (B1221849). researchgate.net Mechanistic studies, often aided by theoretical calculations, are employed to understand the elementary steps of these catalytic cycles. researchgate.netresearchgate.net

While specific mechanistic studies involving Hydrazine, 2-dibenzofuranyl- are not detailed in the provided search results, the general principles of catalysis by transition metal-hydrazine complexes are applicable. The dibenzofuranyl substituent could influence the reactivity of the coordinated hydrazine by modifying the electronic properties of the metal center or by sterically directing the approach of substrates. For instance, in the catalytic hydrolysis of ammonia borane, the nature of the ligands on the metal center plays a crucial role in the reaction mechanism. researchgate.net Similarly, the dibenzofuran-hydrazine ligand could be designed to promote specific catalytic reactions, such as the hydrolysis of imine bonds or other transformations. irb.hr

Biological Research Applications (Mechanistic and Discovery Focus)

The dibenzofuran-hydrazine scaffold has emerged as a versatile framework in medicinal chemistry, attracting significant interest for its potential therapeutic applications. This section focuses on the non-clinical, research-oriented investigations into the biological activities of compounds based on this and structurally related scaffolds, emphasizing the mechanistic insights and discovery efforts that underpin their potential.

Investigations into Antimicrobial Activity Mechanisms (e.g., antibacterial, antifungal, antimycobacterial)

Derivatives built upon hydrazine and various heterocyclic or polycyclic cores, including scaffolds related to dibenzofuran, have been a focal point of antimicrobial research. These studies aim to elucidate the mechanisms by which these compounds exert their effects against a range of pathogens.

Antibacterial Mechanisms: Hydrazide-hydrazones, a class of compounds structurally related to dibenzofuranyl-hydrazine, are frequently studied for their antibacterial properties. nih.govnih.gov The mechanism of action for some of these derivatives is linked to the inhibition of essential bacterial enzymes. For instance, certain indol-2-one (B1256649) based hydrazide-hydrazones have demonstrated potent inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov One such compound exhibited stronger gyrase inhibition (IC₅₀ = 19.32 ± 0.99 µM) than the reference drug ciprofloxacin (B1669076) (IC₅₀ = 26.43 ± 0.64 µM). nih.gov The antibacterial potency of some s-triazine-containing hydrazide-hydrazones is also thought to be connected to strong binding interactions within the DNA gyrase active site, as suggested by molecular docking studies. mdpi.com Furthermore, some hydrazide-hydrazone derivatives have shown efficacy against multidrug-resistant (MDR) strains, such as methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL. mdpi.com

Antifungal Mechanisms: Research into hydrazine-based compounds has revealed significant antifungal properties, particularly against Candida albicans. nih.govresearchgate.net Studies on hybrid molecules containing pyrrolidinone rings coupled with a hydrazine moiety have demonstrated fungicidal activity, causing a significant and rapid reduction in C. albicans viability. nih.govresearchgate.net These compounds have also proven effective against clinical isolates of C. albicans that are resistant to conventional antifungal drugs like fluconazole (B54011) and caspofungin. nih.govresearchgate.net A key aspect of their mechanism appears to be the disruption of biofilm formation, a critical virulence factor for C. albicans. nih.govresearchgate.net One derivative, in particular, was noted to reduce biofilm formation by 60%. researchgate.net Computational studies have identified the hydrazone moiety as a promising scaffold for designing inhibitors of trehalose-6-phosphate (B3052756) phosphatase (TPS2), an enzyme in a biosynthetic pathway essential for Candida spp. nih.gov

Antimycobacterial Mechanisms: The search for new treatments for tuberculosis has led to the investigation of various hydrazine-containing molecules. mdpi.comnanobioletters.comnih.gov Polycyclic amine derivatives have been explored for their ability to accumulate within cells due to bulky, lipophilic carriers, a strategy relevant to the dibenzofuran structure. nih.gov For some of these compounds, the likely mechanism of action is the inhibition of cell wall synthesis. nih.gov Another proposed mechanism for certain polycyclic amines is the inhibition of efflux pumps, which bacteria use to expel antimicrobial drugs; this was suggested by synergistic activity observed with spectinomycin, a known substrate of the Rv1258c efflux pump in Mycobacterium tuberculosis. nih.gov In other studies, a hydrazine-hydrazone adamantane (B196018) compound was identified as a probable inhibitor of MmpL3, a crucial transporter of cell wall components in mycobacteria. mdpi.com

Table 1: Selected Antimicrobial Activity of Hydrazone Derivatives

| Compound Class/Derivative | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| Indol-2-one Hydrazide-Hydrazone | S. aureus | Strong DNA gyrase inhibition (IC₅₀ = 19.32 µM) | nih.gov |

| s-Triazine Hydrazide-Hydrazone | MRSA1 | Significant activity (MIC = 3.125 µg/mL) | mdpi.com |

| Pyrrolidinone-Hydrazine Hybrid | C. albicans | Fungicidal; reduces biofilm formation by 60% | nih.govresearchgate.net |

| Polycyclic Amine | M. tuberculosis H37Rv | Inhibition of cell wall synthesis; potent activity (MIC₉₉ = 9.6 µM) | nih.gov |

Enzyme Inhibition Studies and Mechanism of Action

The hydrazine and hydrazone functionalities are key pharmacophores that can interact with various enzymatic targets. Research has focused on designing and understanding how these scaffolds can achieve selective enzyme inhibition.

Beyond the previously mentioned inhibition of bacterial DNA gyrase and mycobacterial MmpL3, hydrazine-based structures have been investigated as inhibitors of a diverse range of enzymes. nih.govmdpi.com For example, 1,2-dibenzoylhydrazine (DBH) has been identified through molecular modeling as a potential inhibitor of the ecdysone (B1671078) receptor (EcR), which is critical for insect development, and urease, a bacterial virulence factor. nih.gov The inhibitory mechanism often involves chelation of metal cofactors within the enzyme's active site. nih.gov This is a known mechanism for inhibitors of HIV-1 integrase, where a chelating motif and a coplanar hydrophobic aryl group are common features for disrupting the enzyme's function. nih.gov

The drug hydralazine (B1673433), a simple hydrazine derivative, is known to interfere with calcium transport in vascular smooth muscle. drugbank.com Its mechanism may involve preventing calcium influx into cells or its release from intracellular stores. drugbank.com Additionally, hydralazine can inhibit iron-containing prolyl hydroxylase enzymes, which are involved in cellular responses to hypoxia. drugbank.comnih.gov It has also been shown to inhibit DNA methyltransferase I, an enzyme that plays a role in gene silencing. nih.gov

Computational and in vitro studies have also explored hydrazones as potential inhibitors of enzymes in fungal-specific pathways. A de novo design study identified the hydrazone moiety as a promising scaffold for inhibiting TPS2, an enzyme involved in trehalose (B1683222) biosynthesis in Candida species, highlighting a targeted approach to antifungal drug design. nih.gov

Oxidative Stress Modulation and Antioxidant Pathways

The interaction of hydrazine derivatives with cellular oxidative processes is complex, with studies revealing both pro-oxidant and antioxidant activities depending on the specific molecular structure.

On one hand, hydrazine itself can induce significant oxidative stress. Research has shown that hydrazine intoxication can lead to an increase in lipid peroxidation. nih.gov This process is believed to involve the generation of free radicals, potentially through pathways involving xanthine (B1682287) oxidase. nih.gov

Conversely, many hydrazone derivatives have been synthesized and evaluated for their ability to counteract oxidative stress. The antioxidant capacity of these compounds is often assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging tests. nih.govnih.gov For instance, a series of new hydrazide-hydrazone derivatives bearing a pyrrole (B145914) ring were assessed for their radical scavenging activity, with some compounds showing significant scavenging of DPPH and ABTS radicals. nih.gov Density functional theory (DFT) studies on these molecules indicated that the most effective compounds possess good electron donation capacities, allowing them to readily scavenge free radicals via hydrogen atom donation or single electron transfer. nih.gov In a cellular context, certain hydrazone derivatives have demonstrated a protective effect against hydrogen peroxide-induced oxidative stress in human neuroblastoma cell lines. nih.gov

Table 2: Antioxidant Activity of Selected Hydrazone Derivatives

| Compound/Class | Assay | Finding | Reference |

|---|---|---|---|

| Pyrrole-Hydrazone Derivative 7d | DPPH Scavenging | 24% activity | nih.gov |

| Pyrrole-Hydrazone Derivative 8d | DPPH Scavenging | 19% activity | nih.gov |

| Pyrrole-Hydrazone Derivative 7d | ABTS Scavenging | 83% activity | nih.gov |

| Pyrrole-Hydrazone Derivative 8d | ABTS Scavenging | 89% activity | nih.gov |

Cellular Interaction and Cytotoxicity Mechanisms (excluding clinical outcomes)

Understanding the interaction of dibenzofuran-hydrazine and related compounds at the cellular level is crucial for evaluating their potential as research tools or therapeutic leads. Studies focus on their effects on cell viability, morphology, and specific subcellular components, strictly outside of a clinical context.

Research has shown that hydrazine exposure can induce the formation of "megamitochondria" in liver cells, a significant ultrastructural change. nih.gov This morphological alteration is linked to oxidative stress and a decrease in the efficiency of mitochondrial respiration. nih.gov The prevention of this effect by free radical scavengers suggests that the mechanism of this specific form of cytotoxicity is mediated by reactive oxygen species. nih.gov

In contrast, many newly synthesized hydrazone derivatives intended for antimicrobial applications are specifically designed to have low toxicity against mammalian cells. mdpi.com For example, certain hydrazine-based compounds with antifungal activity against C. albicans showed no cytotoxicity against macrophage and intestinal Caco-2 cells at effective concentrations. nih.govresearchgate.net Similarly, an adamantane-hydrazine compound with antimycobacterial properties also demonstrated no toxicity against mammalian cells in preclinical evaluations. mdpi.com The cytotoxicity of some derivatives is tested in cell lines like the VERO (African green monkey kidney) line to establish a preliminary safety profile, with a high 50% cytotoxic concentration (CC₅₀) value indicating a good safety margin. mdpi.com

Structure-Based Drug Design Principles Applied to Dibenzofuran-Hydrazine Scaffolds

The principles of structure-based drug design (SBDD) and fragment-based drug design (FBDD) are increasingly being applied to scaffolds like dibenzofuran and hydrazine to create potent and selective inhibitors for various biological targets.

The benzofuran (B130515) scaffold, a core component of the title compound, has been utilized in FBDD to develop novel classes of antivirulence compounds. latrobe.edu.au This approach involves identifying small molecular fragments that bind to a target and then elaborating or combining them to create a more potent lead compound.

Similarly, the benzoyl hydrazine moiety has been a key element in SBDD and computer-aided drug design (CADD) strategies. nih.gov For example, researchers used the structure of the pan-PI3K inhibitor ZSTK474 as a starting point to design a new series of selective PI3Kα inhibitors. By incorporating a benzoyl hydrazine group into a 1,3,5-triazine (B166579) or pyrimidine (B1678525) skeleton, they developed a compound (F8) with significantly improved selective inhibition of PI3Kα (IC₅₀ value of 0.14 nM). nih.gov

Molecular docking, a key CADD technique, is widely used to predict and understand the binding of hydrazine-containing ligands to their protein targets. nih.gov Docking studies have been used to elucidate how 1,2-dibenzoylhydrazine might bind to the ecdysone receptor and urease, revealing key hydrogen bonds and π-π interactions with amino acid residues in the active sites. nih.gov Such computational insights are invaluable for guiding the synthesis of new derivatives with improved binding affinity and specificity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Hydrazine, 2-dibenzofuranyl- |

| Ciprofloxacin |

| Fluconazole |

| Caspofungin |

| Spectinomycin |

| Hydralazine |

| ZSTK474 |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic methods are powerful tools for separating complex mixtures and providing quantitative information. For hydrazine (B178648) analysis, these techniques are often coupled with mass spectrometry for unequivocal identification. cdc.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.comyoutube.com However, the direct GC analysis of hydrazines can be challenging due to their polarity and potential for thermal degradation. researchgate.net To overcome these limitations, derivatization is a common and necessary step to convert the polar hydrazine moiety into a more volatile and thermally stable derivative. cdc.gov

In a typical workflow, Hydrazine, 2-dibenzofuranyl- would be reacted with a derivatizing agent to form a less polar and more volatile product. This derivative can then be efficiently separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides both qualitative data, by identifying the mass-to-charge ratio of the derivative and its fragments, and quantitative data, by measuring the ion abundance. tdi-bi.com

Common derivatization reagents for hydrazines include acetone (B3395972) and various aldehydes. nih.govsielc.com For instance, acetone reacts with hydrazine to form acetone azine, a stable derivative suitable for GC-MS analysis. nih.gov A similar reaction would be expected with Hydrazine, 2-dibenzofuranyl-. Headspace GC-MS is a particularly effective approach for trace hydrazine analysis in solid or liquid matrices, as it minimizes matrix effects and allows for the sensitive detection of the volatile derivative. nih.gov

A study on the trace determination of hydrazine in drug substances using in situ derivatization with acetone followed by headspace GC-MS achieved a limit of quantitation (LOQ) as low as 0.1 ppm. nih.gov Another method for hydrazine in water, using derivatization with ortho-phthalaldehyde, reached a detection limit of 0.002 μg L⁻¹. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Hydrazine Compound

| Parameter | Value |

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| MS Detector | Quadrupole or Ion Trap |

| Derivatizing Agent | Acetone or Benzaldehyde |

This table presents typical parameters and is not based on the specific analysis of Hydrazine, 2-dibenzofuranyl-.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing non-volatile or thermally labile compounds in complex matrices. nih.gov Similar to GC-MS, derivatization is often employed in LC-MS/MS analysis of hydrazines to improve chromatographic retention, enhance ionization efficiency, and increase sensitivity. nih.govnih.gov

For the analysis of Hydrazine, 2-dibenzofuranyl-, a derivatization step would be performed to introduce a moiety that is readily ionizable by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting derivative is then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly selective and sensitive quantification technique. nih.gov

Various derivatization reagents are available for LC-MS analysis of hydrazines. For instance, benzaldehyde has been successfully used for the simultaneous quantification of hydrazine and acetohydrazide in pharmaceuticals. nih.gov Another approach involves derivatization with p-anisaldehyde for the quantification of hydrazine in human urine, achieving a linear range from 0.0493 to 12.3 ng/mL. nih.gov

Table 2: Representative LC-MS/MS Method Details for a Derivatized Hydrazine

| Parameter | Description |

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Analyzer | Triple Quadrupole |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Derivatizing Agent | Benzaldehyde or 2-Nitrobenzaldehyde |

This table illustrates a general approach and is not specific to Hydrazine, 2-dibenzofuranyl-.

High-performance liquid chromatography (HPLC) coupled with various detectors can be used for the quantification of Hydrazine, 2-dibenzofuranyl-. Due to the polar nature of the hydrazine group, reversed-phase HPLC columns may not provide adequate retention for the underivatized compound. helixchrom.com Therefore, derivatization is a common strategy to increase the hydrophobicity of the analyte and enable its separation on C18 columns. nih.govrasayanjournal.co.in

Alternatively, specialized columns, such as mixed-mode cation-exchange columns, can be used to retain polar compounds like hydrazines without derivatization. helixchrom.com

Detection in HPLC can be achieved using ultraviolet (UV) detectors, especially after derivatization with a chromophoric reagent. nih.govgoogle.com For example, derivatization with salicylaldehyde allows for UV detection at 360 nm. rasayanjournal.co.in The choice of the derivatizing agent is critical as it influences the detection wavelength and sensitivity of the method.

A method for determining hydrazine in clozapine utilized pre-column derivatization with p-dimethylaminobenzaldehyde, with detection at 480 nm. google.com

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative determination of hydrazines. semanticscholar.orgresearchgate.net These methods are typically based on a color-forming reaction between the hydrazine and a specific chromogenic reagent. nih.govnih.gov The intensity of the resulting color, which is proportional to the concentration of the hydrazine, is measured using a spectrophotometer at a specific wavelength. nih.gov

For the analysis of Hydrazine, 2-dibenzofuranyl-, a suitable aromatic aldehyde could be used as a chromogenic reagent to form a colored hydrazone derivative. nih.gov For example, p-dimethylaminobenzaldehyde (p-DAB) reacts with hydrazine in an acidic medium to produce a yellow-colored product with a maximum absorbance at 458 nm. nih.gov

The sensitivity of spectrophotometric methods can be enhanced by optimizing reaction conditions such as pH, temperature, and reagent concentration. researchgate.net While generally less selective than chromatographic methods, spectrophotometry can be a valuable tool for routine analysis and screening purposes. researchgate.net

Table 3: Comparison of Spectrophotometric Reagents for Hydrazine Determination

| Reagent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹cm⁻¹) |

| p-Dimethylaminobenzaldehyde | 458 | 8.1 x 10⁴ nih.gov |

| 5-Nitro-2-furaldehyde | Varies with derivative | Not specified researchgate.net |

| Thiophene-3-carboxaldehyde | Varies | Not specified semanticscholar.org |

Data in this table is for general hydrazine and its simpler derivatives.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a key strategy to improve the analytical performance of methods for detecting and quantifying hydrazines, including aromatic hydrazines like Hydrazine, 2-dibenzofuranyl-. shu.ac.ukresearchgate.net The primary goals of derivatization in this context are:

To increase volatility and thermal stability for GC analysis. researchgate.net

To improve chromatographic retention and peak shape in HPLC. helixchrom.com

To enhance ionization efficiency in mass spectrometry. shu.ac.uk

To introduce a chromophore for UV-Vis spectrophotometric or fluorophore for fluorescence detection. rsc.org

To increase the selectivity of the analysis by reacting specifically with the hydrazine functional group. researchgate.net

A wide range of derivatization reagents are available, primarily targeting the reactive amino group of the hydrazine. researchgate.net Aldehydes and ketones are the most common class of derivatizing agents, forming stable hydrazone derivatives. shu.ac.uk

Table 4: Common Derivatizing Agents for Hydrazine Analysis

| Derivatizing Agent | Analytical Technique | Purpose |

| Acetone | GC-MS nih.gov | Increases volatility and thermal stability |

| Benzaldehyde | HPLC-UV, LC-MS nih.govnih.gov | Introduces a chromophore, improves retention |

| p-Dimethylaminobenzaldehyde | Spectrophotometry, HPLC nih.govnih.gov | Forms a colored product for spectrophotometry |

| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC, MALDI-MS shu.ac.uk | "Reactive matrix" for MALDI, chromophore for HPLC |

| Ortho-phthalaldehyde | GC-MS nih.gov | Forms a stable derivative for GC analysis |

The selection of the appropriate derivatizing agent depends on the analytical technique being employed, the sample matrix, and the desired sensitivity and selectivity. For trace analysis of Hydrazine, 2-dibenzofuranyl-, a derivatization strategy would be essential to achieve the required low detection limits.

Future Research Directions and Unexplored Academic Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of hydrazine (B178648) derivatives is a well-established field, often involving the reaction of a hydrazine with a carbonyl compound or through catalytic coupling reactions. However, specific, high-yield, and environmentally benign synthetic routes for Hydrazine, 2-dibenzofuranyl- are not yet documented in publicly available literature. Future research should prioritize the development of novel synthetic pathways that offer improvements in efficiency, scalability, and sustainability.

Key research objectives in this area could include:

Catalytic C-N Coupling: Investigating the use of modern cross-coupling reactions, such as Buchwald-Hartwig or Ullmann-type couplings, to directly form the C-N bond between a 2-halodibenzofuran and hydrazine or a protected hydrazine equivalent. This approach could offer a more direct and efficient route compared to traditional methods.

Flow Chemistry: Exploring the application of continuous flow technology for the synthesis of Hydrazine, 2-dibenzofuranyl-. Flow chemistry can offer enhanced safety, better reaction control, and easier scalability, which are crucial for industrial applications.

Green Chemistry Approaches: Focusing on the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis. This includes exploring biocatalytic methods or the use of renewable starting materials.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Classical Condensation | Simple reaction conditions | Often requires harsh conditions, may have moderate yields |

| Catalytic C-N Coupling | High efficiency and selectivity | Catalyst cost and sensitivity, optimization required |

| Flow Chemistry | Enhanced safety and scalability | Initial setup cost, requires specialized equipment |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability |

Exploration of New Application Domains in Materials Science

The unique structural features of the dibenzofuran (B1670420) moiety, such as its planarity and electron-rich nature, suggest that Hydrazine, 2-dibenzofuranyl- could be a valuable building block for novel materials. Research in this area is currently nascent and represents a significant opportunity for innovation.

Future investigations could focus on:

Organic Electronics: Synthesizing and characterizing polymers or small molecules derived from Hydrazine, 2-dibenzofuranyl- for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The hydrazine group can be functionalized to tune the electronic properties of the resulting materials.

Porous Materials: Utilizing the rigid dibenzofuran core to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could exhibit interesting properties for gas storage, separation, and catalysis.

Chemosensors: Developing fluorescent or colorimetric sensors based on Hydrazine, 2-dibenzofuranyl- for the detection of specific analytes. The hydrazine moiety can act as a recognition site, and its interaction with an analyte could induce a measurable change in the photophysical properties of the dibenzofuran core.

Deeper Mechanistic Insights into Biological Interactions at the Molecular Level

While the biological activities of many hydrazine derivatives are well-documented, the specific interactions of Hydrazine, 2-dibenzofuranyl- with biological targets remain uninvestigated. Understanding these interactions at a molecular level is crucial for any potential therapeutic applications.

Future research should aim to:

Identify Biological Targets: Employing techniques such as affinity chromatography, proteomics, and computational screening to identify potential protein targets for Hydrazine, 2-dibenzofuranyl- and its derivatives.

Elucidate Mechanisms of Action: Once targets are identified, detailed biochemical and biophysical studies should be conducted to understand the precise mechanism of interaction. This includes determining binding affinities, modes of inhibition (if any), and any conformational changes induced in the target protein.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of Hydrazine, 2-dibenzofuranyl- and evaluating the impact of these modifications on biological activity. This will provide valuable insights into the key structural features required for a desired biological effect.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work can significantly accelerate the discovery and optimization of new molecules with desired properties. This integrated approach is particularly valuable for a compound like Hydrazine, 2-dibenzofuranyl-, where experimental data is scarce.

Future research should leverage this synergy by:

Predicting Properties: Using quantum chemical calculations (e.g., Density Functional Theory) to predict the electronic, spectroscopic, and geometric properties of Hydrazine, 2-dibenzofuranyl- and its derivatives. These predictions can guide experimental efforts.

Virtual Screening: Employing molecular docking and molecular dynamics simulations to screen virtual libraries of compounds based on the Hydrazine, 2-dibenzofuranyl- scaffold against various biological targets. This can help prioritize compounds for synthesis and experimental testing.

Rational Design of Analogs: Using the insights gained from both computational and experimental studies to rationally design new analogs with enhanced activity, selectivity, or other desirable properties.

Advanced Analytical Techniques for Complex Matrix Analysis

The development of robust and sensitive analytical methods is essential for the detection and quantification of Hydrazine, 2-dibenzofuranyl- in various matrices, including environmental samples, biological fluids, and in-process reaction mixtures.

Future research in this area should focus on:

Chromatographic Methods: Developing and validating high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with sensitive detectors like mass spectrometry (MS) or fluorescence detectors.

Spectroscopic Techniques: Exploring the use of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, for structural elucidation and quantification.

Sample Preparation: Optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively isolate and concentrate Hydrazine, 2-dibenzofuranyl- from complex matrices prior to analysis.

A table summarizing potential analytical methods is provided below:

| Analytical Technique | Application | Potential Advantages |

| HPLC-MS | Quantification in biological and environmental samples | High sensitivity and selectivity |

| GC-MS | Analysis of volatile derivatives | Excellent separation efficiency |

| NMR Spectroscopy | Structural elucidation and purity assessment | Provides detailed structural information |

| Fluorescence Spectroscopy | Detection in sensing applications | High sensitivity for fluorescent compounds |

Q & A

Q. What experimental methods are recommended for determining the concentration of hydrazine derivatives in aqueous solutions?

A spectrophotometric method using potassium permanganate as an oxidizing agent is widely employed. The absorption maxima at 546 nm and 526 nm, with molar absorptivities of 2192.18 and 2279.27 L·Mol⁻¹·cm⁻¹, respectively, enable precise quantification. This method requires minimal modification to experimental conditions and is validated for reproducibility .

Q. How can the thermophysical properties of hydrazine derivatives be characterized under extreme conditions?

High-pressure and high-temperature experimental setups with natural convection regimes are critical. Facilities equipped with modern instrumentation (e.g., precision thermocouples, pressure transducers) can measure properties like density, viscosity, and thermal conductivity. Data should be tabulated for cross-validation, particularly for applications in liquid rocket engines .

Q. What are common fluorogenic or chromogenic strategies for detecting hydrazine in biological systems?

Probes utilizing hydrazine-specific reactive sites (e.g., acetylated or boronic acid groups) trigger fluorescence or colorimetric changes upon hydrazine binding. For example, hydrazine-mediated cleavage of ester or amide bonds in probe molecules releases fluorophores, detectable via fluorescence spectroscopy. Selectivity is enhanced by optimizing hydrogen-bonding interactions and solvent compatibility .

Advanced Research Questions

Q. How can computational methods guide the design of hydrazine catalysts for ring-opening carbonyl–olefin metathesis?

Density functional theory (DFT) calculations can map the energetic landscape of hydrazine-catalyzed reactions, identifying transition states and activation barriers. For instance, replacing [2.2.1]-bicyclic hydrazines with [2.2.2] analogs reduces cycloreversion barriers by 15–20%, enhancing catalytic efficiency. Experimental validation via substrate scope studies under optimized conditions is essential .

Q. What strategies resolve contradictions in kinetic data for hydrogen production via hydrazine decomposition?

Discrepancies arise from solvent interference and catalyst surface dynamics. A phased approach is recommended:

Q. How can catalytic activity be optimized for selective H₂ generation from hydrous hydrazine?

Bimetallic Ni-Ir/CeO₂ catalysts show superior performance due to synergistic effects:

Q. What factors influence the design of monopropellant thrusters using hydrazine derivatives?

Key parameters include:

- Injector design : Capillary injectors calibrated for mass flow rates (e.g., 5 g/sec) using computational fluid dynamics (CFD).

- Catalyst bed geometry : Ensure complete hydrazine decomposition in the chamber (e.g., granular catalysts like alumina-supported iridium).

- Nozzle optimization : Use RPA software to maximize specific impulse while minimizing thermal degradation .

Q. How do reduction pathways of graphene oxide (GO) differ between hydrazine and thermal treatments?

Hydrazine selectively reduces epoxide groups via nucleophilic attack, forming hydrazino alcohols, while thermal treatment removes hydroxyl, carbonyl, and carboxyl groups through dehydroxylation/decarboxylation. Edge-attached oxygen functionalities exhibit higher activation barriers (ΔG‡ ≈ 25–30 kcal/mol) than interior groups (ΔG‡ ≈ 15–20 kcal/mol) .

Q. What methodologies evaluate the thermal safety of anhydrous hydrazine in propulsion systems?

Combustion analysis using high-speed cameras and infrared thermography quantifies deflagration temperatures (e.g., ~300°C) and shockwave pressures. TNT equivalence calculations (e.g., 0.724 for 18 kg samples) classify hazards, guiding packaging design to mitigate explosion risks .

Q. How can decomposition pathways of hydrazine derivatives be analyzed to improve fuel cell efficiency?

In-situ Raman spectroscopy and mass spectrometry track intermediate species (e.g., NH₂ radicals, N₂H₃⁻) during decomposition. Comparing pathways in acidic vs. alkaline environments reveals proton-coupled electron transfer (PCET) mechanisms, critical for optimizing protonic ceramic fuel cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.